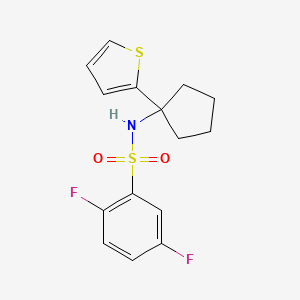

2,5-difluoro-N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide

Description

2,5-Difluoro-N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with two fluorine atoms at the 2- and 5-positions. The compound features a cyclopentyl group directly attached to the sulfonamide nitrogen, which is further substituted with a thiophen-2-yl moiety.

Properties

IUPAC Name |

2,5-difluoro-N-(1-thiophen-2-ylcyclopentyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F2NO2S2/c16-11-5-6-12(17)13(10-11)22(19,20)18-15(7-1-2-8-15)14-4-3-9-21-14/h3-6,9-10,18H,1-2,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQXLFFGSHMZPCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)NS(=O)(=O)C3=C(C=CC(=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F2NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-difluoro-N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the cyclopentyl and thiophene intermediates. These intermediates are then subjected to sulfonamide formation and fluorination reactions. Common reagents used in these steps include sulfonyl chlorides, fluorinating agents, and catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2,5-difluoro-N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

Substitution: The fluorine atoms and thiophene ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzenesulfonamide derivatives, including 2,5-difluoro-N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide. The compound has shown efficacy against various bacterial strains, particularly multidrug-resistant pathogens like Klebsiella pneumoniae and Pseudomonas aeruginosa, which are known to cause severe hospital-acquired infections .

Case Study: Antimicrobial Evaluation

In a study evaluating new thiopyrimidine–benzenesulfonamide compounds, derivatives similar to this compound were subjected to minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays. Results indicated significant suppression of microbial biofilm formation, suggesting that these compounds could serve as foundational models for developing new antimicrobial agents .

Antioxidant Properties

Compounds containing thiophene rings have been noted for their antioxidant activities. The incorporation of the thiophene moiety in this compound may contribute to its ability to scavenge free radicals and reduce oxidative stress in biological systems. This property is particularly relevant for therapeutic applications targeting oxidative stress-related diseases .

Potential in Drug Discovery

The structural characteristics of this compound make it a promising candidate for further optimization in drug discovery. Its unique combination of functionalities allows for modifications that can enhance its biological activity while reducing toxicity. This adaptability is crucial in the search for effective treatments against resistant bacterial strains and other diseases .

Mechanism of Action

The mechanism of action of 2,5-difluoro-N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares key features with sulfur-containing heterocycles and sulfonamide derivatives reported in anticancer research. Below is a comparative analysis with prominent analogs:

Key Observations

Impact of Substituents on Activity: The enaminone linker in compounds 26–28 () facilitates conjugation between the sulfonamide and heterocyclic moieties, likely enhancing π-π stacking and hydrogen-bonding interactions with biological targets. These compounds exhibit IC50 values ~9–10 μM against human breast cancer (MCF-7), outperforming doxorubicin (IC50 ~30 μM) . In contrast, the cyclopentyl-thiophene group in the target compound introduces steric bulk, which may affect binding kinetics or solubility. Fluorine substitution in the benzenesulfonamide core (target compound and ) could improve metabolic stability and membrane permeability compared to non-fluorinated analogs .

Role of Heterocyclic Moieties :

- Thiophene and thiazole/pyrimidine substituents (e.g., compounds 26–28 ) are critical for antiproliferative activity, likely due to interactions with ATP-binding pockets or DNA-intercalating mechanisms . The target compound’s thiophen-2-yl group aligns with this trend, though its cyclopentyl spacer may alter spatial orientation relative to these targets.

Comparison with Compound: The structurally related compound from replaces the direct cyclopentyl-thiophene attachment with a cyclopentyl-methyl linker.

Biological Activity

2,5-Difluoro-N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide is a novel compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a benzenesulfonamide moiety linked to a thiophene ring and a cyclopentyl group. The addition of two fluorine atoms on the benzene ring may enhance its biological properties by modifying its electronic characteristics.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₅F₂N₁O₂S₂ |

| Molecular Weight | 343.41 g/mol |

| CAS Number | 2034331-65-0 |

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways:

- Inhibition of Dihydropteroate Synthase : Similar to other sulfonamides, this compound may inhibit the enzyme dihydropteroate synthase, disrupting folic acid synthesis in bacteria, which is crucial for their growth and replication.

- Interaction with Biological Targets : The thiophene ring can interact with various biological pathways, potentially leading to anti-inflammatory and anticancer effects. The structural features allow it to bind effectively to target proteins or receptors involved in disease processes.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that related sulfonamides can effectively combat Gram-positive bacteria, including resistant strains of Staphylococcus aureus .

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various in vitro studies. Preliminary findings suggest that it may induce apoptosis in cancer cell lines through mechanisms involving mitochondrial dysfunction and the depletion of cellular thiols .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds.

| Compound Name | IC₅₀ (µM) | Biological Activity |

|---|---|---|

| This compound | TBD | Antimicrobial, potential anticancer |

| 2,4-Difluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzenesulfonamide | TBD | Inhibits cathepsin L; anti-metastatic |

| N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide | TBD | General antibacterial properties |

Case Studies

- Anticancer Efficacy : A study evaluating the cytotoxic effects of related sulfonamide derivatives found that certain analogs exhibited IC₅₀ values as low as 10 µM against human leukemia cell lines. This suggests that modifications in the chemical structure significantly influence their anticancer potency .

- Antimicrobial Resistance : Research highlighted the effectiveness of thiophene-based sulfonamides against multi-drug resistant strains of bacteria. In vitro assays demonstrated that these compounds could suppress bacterial growth significantly compared to standard treatments .

Q & A

Q. Q1. What are the recommended synthetic routes for 2,5-difluoro-N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves coupling a substituted benzenesulfonyl chloride with a cyclopentyl-thiophene amine precursor. Key steps include:

- Sulfonamide formation : React 2,5-difluorobenzenesulfonyl chloride with 1-(thiophen-2-yl)cyclopentylamine under basic conditions (e.g., pyridine or triethylamine) at 0–5°C to minimize side reactions .

- Purification : Use column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol to isolate the product.

- Yield optimization : Lower temperatures (<10°C) and slow addition of reagents reduce dimerization or hydrolysis by-products. Yields for analogous sulfonamides range from 39% to 43% under controlled conditions .

Q. Q2. Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- 1H/13C NMR : Key signals include:

- UPLC-MS (ESI) : Molecular ion [M+H]+ should match the calculated exact mass (e.g., C15H14F2N2O2S2: 364.04 g/mol). Confirm absence of impurities via MS/MS fragmentation patterns .

Advanced Research Questions

Q. Q3. How can crystallographic data resolve ambiguities in the spatial arrangement of the thiophene-cyclopentyl moiety?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is essential to determine:

- Dihedral angles : Between the thiophene ring and benzenesulfonamide plane (expected >60° due to steric hindrance from the cyclopentyl group).

- Hydrogen bonding : Sulfonamide NH often forms intermolecular bonds with electronegative groups (e.g., fluorine), influencing crystal packing .

- Validation : Compare experimental data (e.g., CCDC deposition) with computational models (DFT or molecular mechanics) to confirm stereoelectronic effects .

Q. Q4. What contradictions exist in reported biological activities of structurally similar sulfonamides, and how can they be addressed experimentally?

Methodological Answer: Discrepancies in antimicrobial activity (e.g., MIC values) may arise from:

- Substituent effects : Electron-withdrawing groups (e.g., fluorine) enhance membrane penetration but reduce solubility. For example, 5-chlorothiophene analogs show higher potency than unsubstituted derivatives .

- Assay variability : Standardize protocols (e.g., broth microdilution per CLSI guidelines) and include positive controls (e.g., ciprofloxacin for Gram-negative bacteria).

- Mechanistic studies : Use fluorescence microscopy to track cellular uptake or β-galactosidase assays to evaluate enzyme inhibition .

Q. Q5. How do computational methods (e.g., DFT, molecular docking) predict the binding affinity of this compound to biological targets?

Methodological Answer:

- Docking simulations : Use AutoDock Vina to model interactions with enzymes like carbonic anhydrase or dihydrofolate reductase. Key residues (e.g., Zn²+ in CA) may coordinate with the sulfonamide group .

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate electrostatic potential maps, identifying nucleophilic/electrophilic regions .

- Validation : Correlate computed binding energies (ΔG) with experimental IC50 values to refine models .

Q. Q6. What challenges arise in scaling up the synthesis of this compound, and how can they be mitigated?

Methodological Answer:

- By-product formation : At larger scales, exothermic reactions may cause overheating, leading to decomposition. Use jacketed reactors with precise temperature control (-5 to 5°C) .

- Solvent selection : Replace THF (toxic) with 2-MeTHF or cyclopentyl methyl ether for safer, sustainable workflows .

- Catalyst optimization : Palladium-based catalysts (e.g., Pd(PPh3)4) improve coupling efficiency but require rigorous removal via activated carbon filtration .

Q. Q7. How does the electronic nature of the thiophene ring influence the compound’s stability under oxidative conditions?

Methodological Answer:

- Electron-rich thiophene : Prone to oxidation at the α-position. Monitor stability via accelerated degradation studies (40°C, 75% RH for 4 weeks) with UPLC-MS tracking .

- Stabilization strategies : Introduce electron-withdrawing groups (e.g., fluorine) or steric shields (e.g., cyclopentyl) to reduce ring reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.